

A Comparative Analysis of UCB9608 and its Analogs in PI4KIIIß Inhibition and Immunosuppression

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Compound of Interest		
Compound Name:	UCB9608	
Cat. No.:	B15605222	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **UCB9608**, a potent and selective inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), and its relevant analogs. The focus is on its performance in preclinical models of immunosuppression, with supporting experimental data and methodologies to aid in further research and development in this area.

Introduction to UCB9608

UCB9608 is a third-generation, orally bioavailable small molecule inhibitor targeting PI4KIIIβ, an enzyme crucial for the maintenance of the Golgi apparatus structure and function, which in turn plays a significant role in T-cell activation and immune response.[1] Developed from a series of 7-piperazin-1-ylthiazolo[5,4-d]pyrimidin-5-amines, **UCB9608** represents a significant advancement over its predecessors with vastly improved solubility, metabolic stability, and selectivity, positioning it as a promising candidate for immunosuppressive therapies, particularly in the context of allogeneic organ transplantation.[1][2]

Comparative Performance of UCB9608 and Analogs

The development of **UCB9608** involved systematic medicinal chemistry efforts to overcome the limitations of earlier compounds, such as poor solubility and off-target effects. A key predecessor, compound 22, was identified as a potent PI4KIIIβ inhibitor but possessed



suboptimal physicochemical properties. The structural evolution from compound 22 to **UCB9608** resulted in a superior pharmacological profile.

Below is a summary of the quantitative data comparing **UCB9608** with its direct analog, compound 22, and other notable PI4KIII β inhibitors.

Compoun d	PI4KIIIβ IC50 (nM)	HuMLR IC50 (nM)	Selectivit y vs Pl3Kα	Selectivit y vs PI3Ky	Aqueous Solubility (µM)	LogD (pH 7.4)
UCB9608	11[2][3]	37[3]	>1000-fold	>1000-fold	110	1.47
Compound 22	15	53	>1000-fold	>1000-fold	<1	1.85
PIK-93	19[4]	Not Reported	Low (IC50 = 39 nM)[4]	Low (IC50 = 16 nM)[4]	Not Reported	Not Reported
BF738735	5.7[4]	Not Reported	>300-fold	Not Reported	Not Reported	Not Reported
T-00127- HEV1	60[4]	Not Reported	High	High	Not Reported	Not Reported
Compound 7f	16[5]	Not Reported	>625-fold	Not Reported	Not Reported	Not Reported

Experimental Protocols PI4KIIIβ Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the activity of PI4KIIIß by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant human PI4KIIIβ enzyme
- Phosphatidylinositol (PI) substrate



- ATP
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds (UCB9608 and analogs) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (Promega)
- White opaque 96-well or 384-well plates

Procedure:

- Prepare a serial dilution of the test compounds in DMSO.
- Add 1 μL of the compound solution to the wells of the assay plate.
- Add 10 μL of a solution containing the PI4KIIIβ enzyme and the PI substrate in kinase buffer to each well.
- Initiate the kinase reaction by adding 10 μ L of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the Km for ATP.
- Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding 20 μL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
- Convert the generated ADP to ATP by adding 40 μ L of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the inhibitory activity of the test compound.
- Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Human Mixed Lymphocyte Reaction (HuMLR) Assay



This assay assesses the immunosuppressive potential of compounds by measuring their ability to inhibit T-cell proliferation in response to allogeneic stimulation.

Materials:

- Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors.
- RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillinstreptomycin.
- Mitomycin C or irradiation source to inactivate stimulator cells.
- Test compounds (UCB9608 and analogs) dissolved in DMSO.
- Cell proliferation reagent (e.g., [3H]-thymidine or CFSE).
- 96-well round-bottom culture plates.

Procedure:

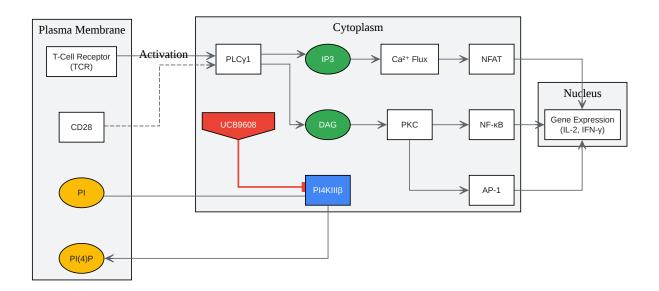
- Isolate PBMCs from the whole blood of two donors using Ficoll-Paque density gradient centrifugation.
- Designate PBMCs from one donor as "responder" cells and from the other as "stimulator" cells.
- Inactivate the stimulator cells by treating with mitomycin C (e.g., 50 μg/mL for 30 minutes at 37°C) or by irradiation to prevent their proliferation. Wash the cells thoroughly after treatment.
- Plate the responder cells (e.g., 1 x 10⁵ cells/well) and the inactivated stimulator cells (e.g., 1 x 10⁵ cells/well) in a 96-well plate.
- Add serial dilutions of the test compounds to the co-culture. Include appropriate vehicle (DMSO) and positive (no compound) controls.
- Incubate the plates for 5-7 days at 37°C in a humidified 5% CO2 incubator.



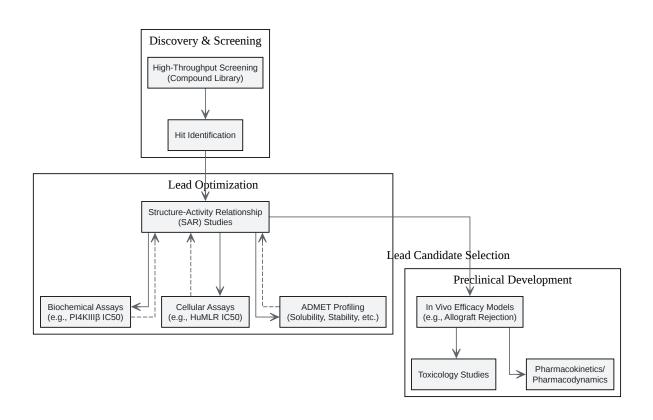
- To measure proliferation, pulse the cells with [³H]-thymidine (1 μCi/well) for the final 18-24 hours of incubation.
- Harvest the cells onto filter mats and measure the incorporation of [3H]-thymidine using a scintillation counter.
- Alternatively, for CFSE-based proliferation analysis, label the responder cells with CFSE
 before co-culture and analyze the dilution of the dye by flow cytometry at the end of the
 incubation period.
- Calculate the IC50 values representing the concentration of the compound that inhibits T-cell proliferation by 50%.

Visualizations









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